VK-II-86 -

VK-II-86

Catalog Number: EVT-254998
CAS Number:
Molecular Formula: C25H28N2O4
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel selective ryanodine receptor type 2 (RyR2) antagonists
Novel selective ryanodine receptor type 2 (RyR2) antagonist, inhibiting store-overload-induced Ca2+ release (SOICR) and lacking the beta-blocking activity; High Quality Biochemicals for Research Uses
Overview

VK-II-86 is a novel compound derived from carvedilol, a well-known beta-blocker used primarily for heart failure and hypertension. Unlike its predecessor, VK-II-86 exhibits minimal beta-blocking activity while demonstrating significant antiarrhythmic properties. This compound has gained attention for its ability to prevent hypokalaemia-induced ventricular arrhythmias, which are associated with disturbances in calcium homeostasis and repolarization in cardiac cells. The mechanism of action of VK-II-86 involves the inhibition of ryanodine receptors, which play a critical role in calcium release from the sarcoplasmic reticulum in cardiac myocytes.

Source

VK-II-86 was synthesized from commercially available precursors through a series of chemical reactions designed to modify the carvedilol structure while retaining its beneficial pharmacological effects. The compound is primarily utilized in research settings to explore its potential therapeutic applications in arrhythmias and other cardiovascular conditions.

Classification

VK-II-86 is classified as an antiarrhythmic agent and a carvedilol analogue. It belongs to the broader category of calcium channel modulators and ryanodine receptor inhibitors, distinguishing itself from traditional beta-blockers by its unique pharmacological profile.

Synthesis Analysis

Methods

The synthesis of VK-II-86 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 4-hydroxycarbazole and glycidyl nosylate.
  2. Reactions: A drop-wise addition of glycidyl nosylate to a solution of 4-hydroxycarbazole and sodium hydroxide in N,N-dimethylformamide (DMF) is performed at low temperatures (0°C) to facilitate the formation of the intermediate product.
  3. Purification: The reaction mixture is then extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under vacuum. The resulting product undergoes flash chromatography for purification.
  4. Final Product Formation: Further reactions involve refluxing with 2-(2-methoxyphenoxy)ethylamine, followed by additional purification steps to yield VK-II-86 as a white solid with a high melting point (159–160°C) .

Technical Details

The synthesis employs techniques such as refluxing, extraction, and chromatography, ensuring high yield and purity of the final product. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy confirm the structure of VK-II-86.

Molecular Structure Analysis

Structure

VK-II-86 retains the core structure of carvedilol but features modifications that enhance its selectivity for ryanodine receptors over beta-adrenoceptors. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Structure: The compound consists of a carbazole moiety linked to an ether group, contributing to its pharmacological properties.

Data

The structural data obtained from NMR spectroscopy indicates successful modification from carvedilol, confirming the formation of VK-II-86 with distinct chemical shifts corresponding to its unique functional groups .

Chemical Reactions Analysis

Reactions

VK-II-86 primarily acts as an inhibitor of ryanodine receptors (RyR2), which are crucial for calcium release in cardiac cells. Its interactions can be summarized as follows:

  1. Calcium Homeostasis: VK-II-86 normalizes intracellular calcium levels disrupted by hypokalaemia.
  2. Ion Channel Activity: The compound prevents changes in ion channel activity associated with arrhythmias, specifically inhibiting inward rectifier currents and late sodium currents while preserving L-type calcium currents .

Technical Details

Experimental studies demonstrate that VK-II-86 effectively prevents hypokalaemia-induced action potential prolongation and depolarization in cardiac tissues . This action is crucial for maintaining normal cardiac rhythm during electrolyte disturbances.

Mechanism of Action

VK-II-86 operates through several mechanisms:

  1. Ryanodine Receptor Inhibition: By inhibiting RyR2, VK-II-86 reduces diastolic calcium release, thereby preventing arrhythmogenic events caused by calcium overload.
  2. Restoration of Ion Balance: The compound restores normal ion channel function during hypokalaemia, preventing abnormal depolarization and prolongation of action potentials .
  3. Oxidative Stress Reduction: VK-II-86 also mitigates oxidative stress associated with hypokalaemia, further contributing to its antiarrhythmic effects .

Data

Clinical studies indicate that VK-II-86 prevents all arrhythmias induced by low potassium levels in murine models, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

VK-II-86 appears as a white solid with notable stability under standard laboratory conditions. Its melting point ranges between 159–160°C, indicating good thermal stability.

Chemical Properties

The compound exhibits moderate solubility in organic solvents such as DMF and dichloromethane but limited solubility in water. Its chemical stability allows it to maintain efficacy during various experimental conditions .

Relevant Data or Analyses

Spectroscopic analyses (NMR, mass spectrometry) confirm the identity and purity of VK-II-86, essential for subsequent biological evaluations.

Applications

VK-II-86 shows promise for various scientific uses:

  1. Antiarrhythmic Therapy: Its primary application lies in treating arrhythmias associated with electrolyte imbalances such as hypokalaemia.
  2. Research Tool: VK-II-86 serves as a valuable tool in electrophysiological studies aimed at understanding calcium dynamics in cardiac cells.
  3. Combination Therapy: Preliminary studies suggest that VK-II-86 may enhance the efficacy of traditional beta-blockers when used in combination therapy for heart failure patients .

Properties

Product Name

VK-II-86

IUPAC Name

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3

InChI Key

OHYHNEODRHJYSS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

4-(9H-Carbazol-4-yloxy)-1-[[2-(2-methoxyphenoxy)ethyl]amino]-2-butanol

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.